molecular formula C18H23NO2S B2621456 1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine CAS No. 1396868-89-5

1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2621456
CAS No.: 1396868-89-5
M. Wt: 317.45
InChI Key: AGNQAWFPZWUQJU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a 3,5-dimethoxybenzyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with 3,5-dimethoxybenzyl chloride, followed by the introduction of the thiophen-2-yl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the thiophene ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrogenated thiophene derivatives

    Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to modulate various signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine
  • 1-(3,5-Dimethoxybenzyl)-4-(furan-2-yl)piperidine
  • 1-(3,5-Dimethoxybenzyl)-4-(pyridin-2-yl)piperidine

Uniqueness

1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine is unique due to the specific combination of its substituents, which confer distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-20-16-10-14(11-17(12-16)21-2)13-19-7-5-15(6-8-19)18-4-3-9-22-18/h3-4,9-12,15H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNQAWFPZWUQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(CC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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